molecular formula C24H22N6O3 B2377202 1-(4-methylphenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1219188-01-8

1-(4-methylphenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2377202
CAS No.: 1219188-01-8
M. Wt: 442.479
InChI Key: YUEKJDHCFHSMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-methylphenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidin-4-one core modified with a 4-methylphenyl group at the N1 position and a 1,2,4-oxadiazole-containing side chain at the C5 position. This structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or enzyme modulator, given the prevalence of pyrazolo-pyrimidine derivatives in targeting ATP-binding domains .

Properties

IUPAC Name

1-(4-methylphenyl)-5-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c1-15(2)32-19-10-6-17(7-11-19)22-27-21(33-28-22)13-29-14-25-23-20(24(29)31)12-26-30(23)18-8-4-16(3)5-9-18/h4-12,14-15H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEKJDHCFHSMHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Sulfonamide Group: The sulfonamide group is attached using sulfonyl chloride and an amine.

    Addition of the Methoxyethyl Side Chain: The methoxyethyl side chain is introduced through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-methylphenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological or synthetic relevance:

Compound Core Structure Key Substituents Reported Activity/Synthesis Reference
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 4-Methylphenyl; 1,2,4-oxadiazole with 4-(propan-2-yloxy)phenyl Hypothesized kinase inhibition based on oxadiazole’s role in binding affinity
4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Piperidine-linked 3-isopropyl-1,2,4-oxadiazole FLAP (5-lipoxygenase-activating protein) inhibitor; IC50 < 10 nM in binding assays
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno-pyrimidine hybrid Thieno[3,2-d]pyrimidine fused with pyrazolo[3,4-d]pyrimidine Synthesized via Vilsmeier–Haack reaction (82% yield); potential antiproliferative activity
5-{1-Acetyl-5-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl}-6-hydroxy-1,3-dimethyl-2-sulfanylidene... Dihydropyrimidinone Sulfanylidene group; acetylated pyrazole Highlighted for solubility challenges due to sulfanylidene group
3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one Pyrazolo-pyrimidine fused core Thioxo group at C7; multi-component synthesis Antibacterial/antifungal activity (MIC 16–64 µg/mL against S. aureus and C. albicans)

Key Observations:

Oxadiazole Modifications : The target compound’s 1,2,4-oxadiazole moiety aligns with FLAP inhibitors (e.g., BI 665915), where oxadiazole enhances binding to hydrophobic pockets . However, the 4-(propan-2-yloxy)phenyl group in the target compound may improve metabolic stability compared to smaller substituents .

Synthetic Routes : The target compound likely requires multi-step synthesis similar to ’s Vilsmeier–Haack protocol, but yields may vary due to steric hindrance from the 4-methylphenyl group.

Biological Potential: While direct activity data for the target compound is unavailable, analogs with 1,2,4-oxadiazole groups (e.g., BI 665915) show nanomolar potency in inflammatory models, suggesting comparable pathways .

Research Findings and Data

Physicochemical Properties (Inferred):

  • LogP : Estimated >3.5 due to hydrophobic 4-methylphenyl and isopropyl groups.
  • Solubility : Likely low in aqueous media (similar to sulfanylidene analogs in ).
  • Metabolic Stability : The 4-(propan-2-yloxy)phenyl group may resist CYP3A4 oxidation, as seen in ’s optimized compounds.

Biological Activity

The compound 1-(4-methylphenyl)-5-({3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound integrates multiple pharmacophores, including a pyrazolo-pyrimidine core and an oxadiazole moiety, both of which are known for their diverse biological properties.

Chemical Structure

The chemical structure of the compound is characterized by:

  • A pyrazolo[3,4-d]pyrimidin-4-one scaffold.
  • A 1,2,4-oxadiazole ring.
  • Aromatic substitutions that enhance its biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of 1,2,4-oxadiazole , including this compound, possess significant anticancer properties. For instance:

  • The oxadiazole derivatives have been reported to inhibit various cancer cell lines with IC50 values ranging from 92.4 µM against panels of eleven cancer cell lines including HeLa and CaCo-2 cells .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Compounds containing the oxadiazole moiety have demonstrated efficacy in reducing inflammation through inhibition of cyclooxygenases (COX) and other inflammatory mediators .

Antimicrobial Activity

Preliminary investigations indicate that related compounds exhibit antimicrobial effects. The presence of the pyrazolo-pyrimidine framework is associated with inhibition against various bacterial strains.

Enzyme Inhibition

The compound has shown inhibitory potency against several enzymes:

  • Human Deacetylase Sirtuin 2 (HDSirt2) .
  • Carbonic Anhydrase (CA) .
  • Histone Deacetylases (HDAC) .
    These interactions suggest potential applications in treating diseases related to these targets, such as cancer and neurodegenerative disorders .

Case Studies

  • Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibits cytotoxic effects on human cervical carcinoma cells (HeLa) and colon adenocarcinoma cells (CaCo-2), highlighting its potential as an anticancer agent.
  • Mechanistic Studies : Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects. Current hypotheses suggest modulation of cell signaling pathways involved in apoptosis and cell cycle regulation.

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AnticancerIC50 ~ 92.4 µM against multiple cancer cell lines
Anti-inflammatoryPotential COX inhibition
AntimicrobialActivity against various bacterial strains
Enzyme InhibitionInhibition of HDSirt2, CA, HDAC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.